molecular formula C22H21N5O4 B2644284 ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1260931-02-9

ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

カタログ番号 B2644284
CAS番号: 1260931-02-9
分子量: 419.441
InChIキー: GOQUARWZPWRUJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a type of heterocyclic compound . These compounds are often synthesized for their potential antiviral and antimicrobial activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically synthesized via aromatic nucleophilic substitution of a precursor compound with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures, including a quinoxaline ring and a triazole ring. The exact structure would depend on the positions of the various substituents .

科学的研究の応用

Adenosine Receptor Antagonism

A significant area of application for these compounds is their potent and selective antagonism of adenosine receptors. Adenosine receptors are critical in numerous physiological processes, including neurotransmission, cardiac function, and immune response. The derivatives of triazoloquinoxaline, such as those investigated by Sarges et al. (1990), have been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds have shown therapeutic potential in behavioral models of depression and demonstrated high affinity for adenosine A1 and A2 receptors, indicating their potential application in treating depressive disorders and possibly other conditions where adenosine receptor modulation is beneficial (Sarges et al., 1990).

Potential Antimicrobial Activity

Another application area for compounds within this chemical class involves antimicrobial activity. Analogues and derivatives of triazoloquinoxaline, such as those explored by P. Sanna et al. (1990), have been studied for their antimicrobial properties. These compounds were synthesized as novel analogues of oxolinic acid, a known antimicrobial agent, to assess the influence of the triazole ring annelation on antimicrobial activity. Although the annelation position of the triazole ring did not significantly enhance antimicrobial activity in the specific isomers studied, the research contributes to the broader understanding of how structural modifications impact biological activity, potentially guiding the design of new antimicrobial agents (P. Sanna et al., 1990).

Novel Heterocyclic Systems

Research into novel heterocyclic systems that include the triazoloquinoxaline moiety also represents a key scientific application of these compounds. For instance, the work by Lipunova et al. (1997) on fluoroquinolones involving ethyl 3-[β-(benzazol-2-yl)-hydrazino]-2-(polyfluorobenzoyl)acrylates showcases the synthesis of novel heterocyclic systems with potential pharmacological applications. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into the structure-activity relationships that could guide the development of new drugs (Lipunova et al., 1997).

将来の方向性

Future research could involve further exploration of the [1,2,4]triazolo[4,3-a]quinoxaline class of compounds, including the synthesis of new derivatives and investigation of their potential biological activities .

特性

IUPAC Name

ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUARWZPWRUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。